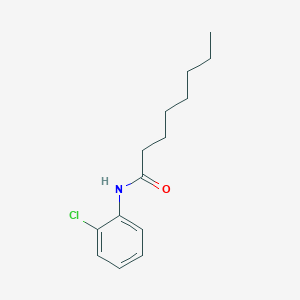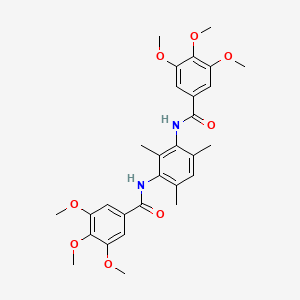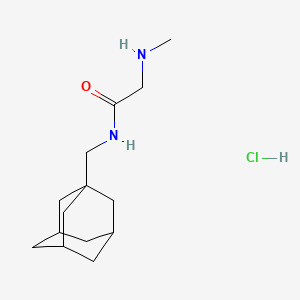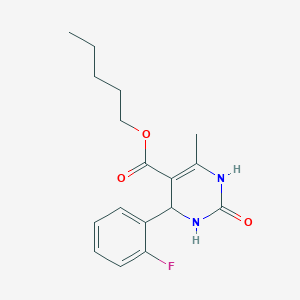![molecular formula C18H20ClFN2O2 B4921105 3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4921105.png)
3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CPI-444 and belongs to a class of drugs known as small molecule inhibitors. CPI-444 has been shown to have a significant impact on the immune system, making it a promising candidate for the development of new therapies for a range of diseases.
作用机制
The mechanism of action of CPI-444 is complex and involves several different pathways. One of the key pathways is the inhibition of adenosine A2A receptor, which is known to play a role in suppressing the immune system. By inhibiting this protein, CPI-444 can help to activate the immune system, making it more effective at fighting cancer cells. CPI-444 has also been shown to have an impact on other pathways, including the regulation of cytokine production and the activation of T cells.
Biochemical and Physiological Effects
CPI-444 has a range of biochemical and physiological effects, many of which are still being studied. One of the most significant effects is the activation of the immune system, which can help to fight cancer cells. CPI-444 has also been shown to have an impact on cytokine production, which can help to regulate the immune response. Additionally, CPI-444 has been shown to have an impact on the metabolism of cancer cells, making them more vulnerable to other treatments.
实验室实验的优点和局限性
CPI-444 has several advantages for lab experiments, including its high potency and specificity. These properties make it an ideal candidate for studying the impact of adenosine A2A receptor inhibition on the immune system. However, CPI-444 also has some limitations, including its complex synthesis process and the fact that it is not yet widely available.
未来方向
There are several future directions for research on CPI-444. One area of focus is the development of new therapies for cancer immunotherapy. CPI-444 has shown promise in preclinical studies, and there is hope that it could be used in combination with other drugs to improve the effectiveness of cancer treatments. Another area of focus is the study of the impact of CPI-444 on other diseases, such as autoimmune disorders and infectious diseases. Finally, there is a need for further research into the mechanism of action of CPI-444, which could help to identify new targets for drug development.
合成方法
The synthesis of CPI-444 is a complex process that involves several steps. The first step is the preparation of the pyrrolidine intermediate, which is then reacted with a chloroacetyl isoxazole to form the final product. The synthesis of CPI-444 requires a high degree of expertise and specialized equipment, making it a challenging process.
科学研究应用
CPI-444 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer immunotherapy. CPI-444 has been shown to inhibit the activity of a protein called adenosine A2A receptor, which is known to play a key role in suppressing the immune system. By inhibiting this protein, CPI-444 can help to activate the immune system, making it more effective at fighting cancer cells.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2/c1-11(2)17-10-15(21-24-17)16-7-4-8-22(16)18(23)9-12-13(19)5-3-6-14(12)20/h3,5-6,10-11,16H,4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXFEDORTBPZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4921033.png)

![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)

![3-(4-methyl-1-piperazinyl)-7H-benzo[de]anthracen-7-one](/img/structure/B4921064.png)
![N-(2-methoxyethyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4921070.png)

![6-{[2-(3-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4921086.png)
amino]benzamide](/img/structure/B4921094.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4921098.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol](/img/structure/B4921131.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
